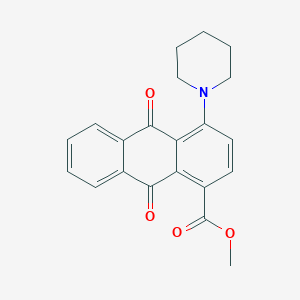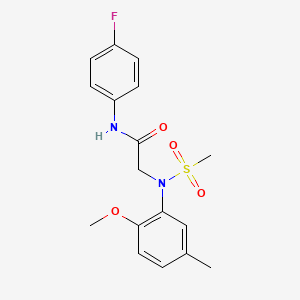![molecular formula C25H32N2O2 B3934146 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3934146.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers and autoimmune diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits and its unique mechanism of action.
Mechanism of Action
4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of cancer cells and the activation of immune cells in autoimmune diseases. By inhibiting BTK, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide can prevent the growth of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the activation of immune cells and reduce the production of cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide for lab experiments is its specificity for BTK, which allows for precise targeting of cancer cells and immune cells. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide also has a favorable pharmacokinetic profile, which allows for easy administration and distribution in the body. However, one limitation of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is its potential toxicity, which requires careful monitoring in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to evaluate the safety and efficacy of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in clinical trials for the treatment of various types of cancers and autoimmune diseases. Another direction is to explore the potential combination of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide with other cancer therapies or immunotherapies to enhance their therapeutic effects. Additionally, further research is needed to understand the long-term effects of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide on the immune system and potential side effects.
Scientific Research Applications
4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancers and autoimmune diseases. In preclinical studies, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in humans.
properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c28-25(26-18-24-7-4-16-29-24)23-10-8-22(9-11-23)19-27-14-12-21(13-15-27)17-20-5-2-1-3-6-20/h1-3,5-6,8-11,21,24H,4,7,12-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJYKXXIZPYXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-nitro-4-(1-pyrrolidinyl)benzoyl]benzoic acid](/img/structure/B3934065.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3934067.png)

![1-({6-tert-butyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3934081.png)
![3-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3934082.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934086.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3934088.png)

![N-[6-tert-butyl-3-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3934096.png)
![7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3934104.png)
![(4-{1-benzoyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3934113.png)

![N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3934129.png)
![(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934137.png)